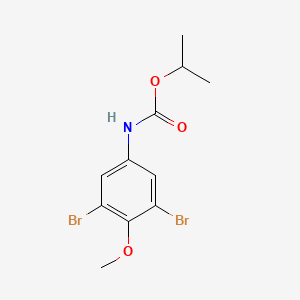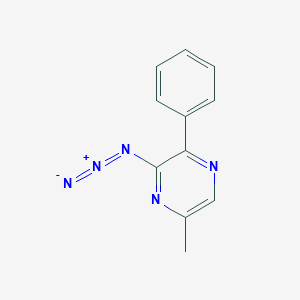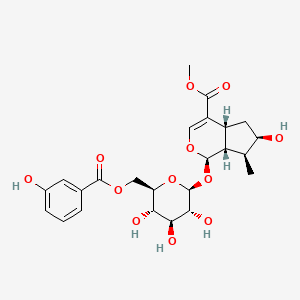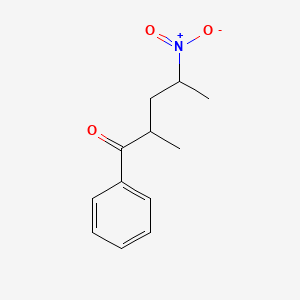![molecular formula C16H25N3 B14406576 2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine CAS No. 88327-83-7](/img/structure/B14406576.png)
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a pyridine ring attached to a decahydropyrazinoazepine framework, making it an interesting subject for research in organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine typically involves the reaction of pyridine derivatives with decahydropyrazinoazepine precursors. One common method includes the use of Grignard reagents to introduce the pyridine moiety into the decahydropyrazinoazepine structure . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity products suitable for further applications.
化学反应分析
Types of Reactions
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts like palladium on carbon can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Halides, alkyl groups
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the pyridine ring, enhancing the compound’s versatility for further applications .
科学研究应用
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties could be due to its ability to scavenge free radicals and protect cells from oxidative damage .
相似化合物的比较
Similar Compounds
1-[2-(Pyridin-4-yl)ethyl]piperazine: Another pyridine derivative with similar structural features but different biological activities.
2-(Pyridin-3-yl)-1H-benzimidazole: Known for its antimicrobial and antioxidant properties.
Uniqueness
2-[2-(Pyridin-4-yl)ethyl]decahydropyrazino[1,2-a]azepine stands out due to its unique decahydropyrazinoazepine framework, which imparts distinct chemical and biological properties
属性
CAS 编号 |
88327-83-7 |
|---|---|
分子式 |
C16H25N3 |
分子量 |
259.39 g/mol |
IUPAC 名称 |
2-(2-pyridin-4-ylethyl)-3,4,6,7,8,9,10,10a-octahydro-1H-pyrazino[1,2-a]azepine |
InChI |
InChI=1S/C16H25N3/c1-2-4-16-14-18(12-13-19(16)10-3-1)11-7-15-5-8-17-9-6-15/h5-6,8-9,16H,1-4,7,10-14H2 |
InChI 键 |
ULHWXQDVXNWNER-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2CN(CCN2CC1)CCC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
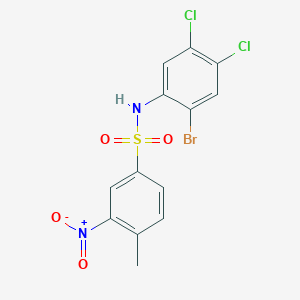
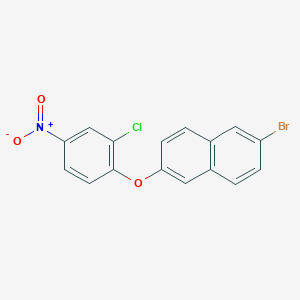
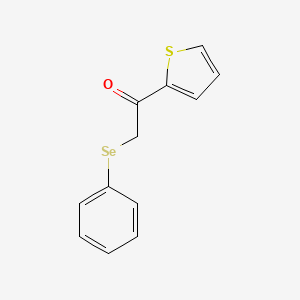
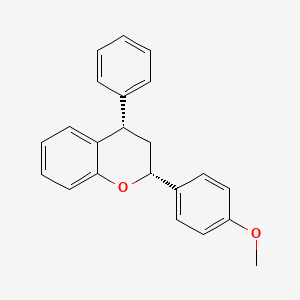

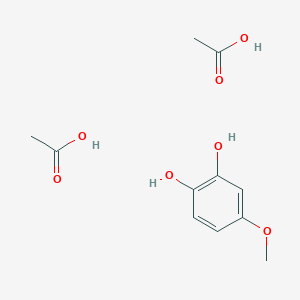
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
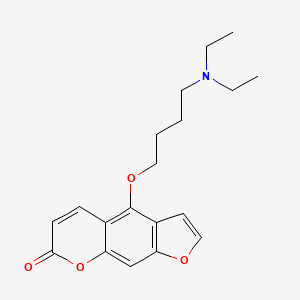
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)
